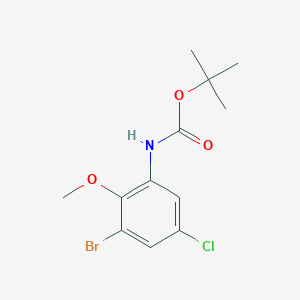

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate

描述

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with bromo (Br), chloro (Cl), and methoxy (OCH₃) groups at the 3-, 5-, and 2-positions, respectively. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural complexity, characterized by halogen and methoxy substituents, enables diverse reactivity in cross-coupling reactions and functional group transformations .

属性

分子式 |

C12H15BrClNO3 |

|---|---|

分子量 |

336.61 g/mol |

IUPAC 名称 |

tert-butyl N-(3-bromo-5-chloro-2-methoxyphenyl)carbamate |

InChI |

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(16)15-9-6-7(14)5-8(13)10(9)17-4/h5-6H,1-4H3,(H,15,16) |

InChI 键 |

UHZBLEOPZGXCLE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)Br)OC |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

Step 1: Halogenation and methoxylation of the phenyl ring

The starting aromatic compound is selectively brominated and chlorinated at the 3 and 5 positions, respectively, and methoxylated at the 2-position. This step requires regioselective electrophilic aromatic substitution or nucleophilic aromatic substitution methods depending on the starting material.Step 2: Introduction of the carbamate protecting group

The amino group on the aromatic ring (or aniline derivative) is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate.Step 3: Purification and characterization

The product is purified by column chromatography or recrystallization and characterized by NMR, MS, and IR spectroscopy.

Detailed Synthetic Route Example

A representative synthesis route based on analogous compounds and literature protocols is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Starting from 3-bromo-5-chloro-2-methoxyaniline | Availability of the substituted aniline is key; if not commercially available, it can be synthesized by stepwise halogenation and methoxylation of aniline derivatives. |

| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature | The amino group is reacted with Boc2O under mild basic conditions to afford the tert-butyl carbamate protecting group. |

| 3 | Purification by silica gel chromatography | Removal of unreacted starting materials and side products. |

| 4 | Characterization by NMR, MS, IR | Confirm structure and purity. |

Alternative Methods

Direct Carbamation of Halogenated Methoxyaniline:

If the halogenated methoxyaniline is available, direct carbamation using Boc2O is the most straightforward method.Stepwise Functionalization:

Alternatively, starting from tert-butyl carbamate-protected aniline, selective bromination and chlorination can be performed, followed by methoxylation. However, regioselectivity challenges may arise.Use of Protecting Group Strategies:

Other carbamate protecting groups may be used initially, then converted to tert-butyl carbamate if necessary.

Data Table: Stock Solution Preparation of this compound

While direct data for this exact compound is limited, analogous carbamate derivatives provide guidance on stock solution preparation:

| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume of Solvent (mL) for 5 mM Solution | Volume of Solvent (mL) for 10 mM Solution |

|---|---|---|---|

| 1 | ~3.1 | ~0.62 | ~0.31 |

| 5 | ~15.5 | ~3.1 | ~1.5 |

| 10 | ~31.0 | ~6.2 | ~3.1 |

Note: Volumes are approximate and depend on the molecular weight (~344 g/mol for similar carbamates). Solvents typically include DMSO or ethanol.

Summary Table: Preparation Method Overview

| Aspect | Description |

|---|---|

| Starting Material | 3-bromo-5-chloro-2-methoxyaniline or precursor aromatic amines |

| Key Reagents | Di-tert-butyl dicarbonate (Boc2O), bases (e.g., triethylamine) |

| Reaction Conditions | Mild temperature (0°C to room temp), inert atmosphere optional |

| Purification | Silica gel chromatography, recrystallization |

| Characterization | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy |

| Storage | 2-8°C or -20°C, avoid freeze-thaw cycles |

| Solubility | Moderate in DMSO, ethanol; heating and ultrasonication improve solubility |

化学反应分析

Types of Reactions

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the carbamate moiety can undergo reduction to form amines.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).

Major Products Formed

Substitution Reactions: Substituted phenyl carbamates.

Oxidation Reactions: Hydroxy-substituted phenyl carbamates.

Reduction Reactions: Amino-substituted phenyl carbamates.

Hydrolysis: Corresponding amines and carbon dioxide.

科学研究应用

Tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of tert-butyl (3-bromo-5-chloro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: The compound can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

相似化合物的比较

Halogen-Substituted Tert-butyl Carbamates

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS: 654056-82-3):

- Similarity : 0.89 (based on substituent positions and functional groups) .

- Key Differences : Lacks the 5-chloro substituent, reducing steric and electronic effects compared to the target compound.

- Applications : Used in Suzuki-Miyaura cross-coupling reactions (e.g., reports a 56.6% yield for analogous reactions) .

tert-Butyl (4-bromo-2-methylphenyl)carbamate (CAS: 71026-66-9):

- (S)-tert-Butyl (1-(5-bromo-2-methoxy-phenyl)ethyl)carbamate: Structural Note: Ethyl linkage introduces chirality, distinguishing it from the planar phenyl carbamate structure of the target compound .

Mixed Halogen and Methoxy Derivatives

Non-Halogenated Analogs

- tert-Butyl (p-nitrophenyl)carbamate :

Physical and Chemical Properties

Melting Points and Stability

Cross-Coupling Reactions

- The 3-bromo and 5-chloro substituents allow sequential functionalization. Bromine is more reactive in cross-coupling than chlorine, enabling selective modifications .

- Example: In , bromo-substituted carbamates undergo Suzuki coupling with boronate esters, a strategy applicable to the target compound .

常见问题

Q. Key Considerations :

- Ensure exclusion of moisture to avoid hydrolysis of the chloroformate reagent.

- Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

Advanced: How can competing bromination/chlorination side reactions be mitigated during synthesis?

Methodological Answer:

Competing halogenation can arise due to the reactivity of the aryl ring. Strategies include:

Regioselective Protection : Pre-protect reactive sites (e.g., methoxy group) before introducing halogens.

Controlled Reaction Steps :

- Use directed ortho-metalation (e.g., LiTMP) to install bromine/chlorine selectively.

- Employ Pd-catalyzed coupling for late-stage halogen introduction (e.g., Buchwald-Hartwig amination).

Optimized Stoichiometry : Limit excess halogenating agents (e.g., NBS or NCS) to reduce overhalogenation .

Data Contradiction Analysis :

Conflicting yields (40–75%) in literature may stem from varying catalyst purity or solvent polarity. Systematic screening of Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) is advised .

Basic: What spectroscopic techniques validate the structure of this carbamate?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Look for tert-butyl singlet at ~1.4 ppm, aromatic protons (6.5–8.0 ppm), and methoxy group at ~3.8 ppm.

- ¹³C NMR : Carbamate carbonyl at ~155 ppm, tert-butyl carbons at ~28 ppm (C(CH₃)₃).

Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~349 (C₁₂H₁₄BrClNO₃⁺).

IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .

Advanced: How do steric and electronic effects of substituents influence its reactivity in cross-coupling reactions?

Methodological Answer:

The 3-bromo and 5-chloro substituents create both steric hindrance and electronic deactivation:

Steric Effects : The tert-butyl group and methoxy substituent reduce accessibility to the para position, favoring meta-functionalization.

Electronic Effects : Electron-withdrawing halogens slow electrophilic substitution but enhance oxidative addition in Pd-catalyzed reactions.

Reaction Design :

- Use bulky ligands (e.g., XPhos) to improve Pd catalyst turnover.

- Activate the aryl ring via microwave-assisted Suzuki-Miyaura coupling (e.g., with boronic esters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。